6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one
Description
6,7-Dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a synthetic benzofuranone derivative characterized by a methoxy-substituted benzofuran core and a 3-methoxyphenylamino substituent at position 2. Its molecular structure facilitates diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for pharmacological activity. The compound is synthesized via coupling reactions under solvent-free microwave irradiation, yielding high purity and efficiency .
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(3-methoxyanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO5/c1-20-11-6-4-5-10(9-11)18-16-12-7-8-13(21-2)15(22-3)14(12)17(19)23-16/h4-9,16,18H,1-3H3 |
InChI Key |
UKAHHMWCBPXQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amino Substitution: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzofuran derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H17N2O4
- Molecular Weight : 315.32 g/mol
- IUPAC Name : 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one
Structural Representation
The structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The effectiveness of these compounds is often assessed using Minimum Inhibitory Concentration (MIC) values.
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| Compound VI | Antibacterial | 50 - 200 |
| Compound III | Antifungal (C. albicans) | 100 |
Cancer Research
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development . The mechanisms often involve the modulation of cell signaling pathways associated with cell proliferation and apoptosis.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of benzofuran derivatives, indicating their potential in treating neurodegenerative diseases. The compounds may exert protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzofuran derivatives, including This compound , demonstrated notable antimicrobial activity against a range of pathogens. The study highlighted the structure-activity relationship (SAR), emphasizing that modifications to the benzofuran core significantly influenced antimicrobial potency.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis at concentrations as low as 20 µM, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The target compound’s 3-methoxyphenylamino group balances hydrophobicity (XlogP ~2.7) and polar surface area (69.7 Ų), favoring membrane permeability. In contrast, the trifluoromethyl analog (XlogP 3.5) may exhibit enhanced lipid solubility but reduced aqueous solubility .
- Heterocyclic Modifications: Thiazolylamino substituents (e.g., ) introduce nitrogen atoms, increasing polar surface area (98.4 Ų) and hydrogen-bonding capacity, which may enhance target specificity .
Pharmacological Activity
Anticancer Potential
- Narcotine (Noscapine): A natural analog with a tetrahydroisoquinoline moiety, narcotine inhibits microtubule dynamics and is repurposed for anticancer therapy. Its larger molecular weight (413.43 g/mol) and rigid structure may limit bioavailability compared to the target compound .
Biological Activity
6,7-Dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, summarizing relevant studies, mechanisms of action, and its therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains.
Research Findings
-
Antibacterial Activity :
- The compound was tested against several strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, indicating moderate antibacterial activity.
- A comparative study showed that this compound exhibited better activity than conventional antibiotics like ampicillin against resistant strains .
- Antifungal Activity :
| Microorganism | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Antibacterial |
| Escherichia coli | 1.0 | Antibacterial |
| Pseudomonas aeruginosa | 1.5 | Antibacterial |
| Candida albicans | 0.25 | Antifungal |
| Aspergillus niger | 0.5 | Antifungal |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial metabolism:
- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity : It has been shown to disrupt the membrane integrity of fungi, causing leakage of cellular contents.
Case Study 1: Efficacy Against Drug-resistant Strains
A study evaluated the efficacy of the compound against drug-resistant E. coli strains. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent for overcoming antibiotic resistance .
Case Study 2: Synergistic Effects with Other Agents
Another study explored the synergistic effects of combining this compound with other antimicrobial agents. The combination therapy demonstrated enhanced efficacy against both bacterial and fungal pathogens, suggesting that it may be beneficial in polypharmacy approaches for treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
